6-Bromoquinolin-7-ol
CAS No.:
Cat. No.: VC13792624
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6BrNO |
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Molecular Weight | 224.05 g/mol |
IUPAC Name | 6-bromoquinolin-7-ol |
Standard InChI | InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H |
Standard InChI Key | NNPSBSCTEOYMFJ-UHFFFAOYSA-N |
SMILES | C1=CC2=CC(=C(C=C2N=C1)O)Br |
Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
6-Bromoquinolin-7-ol belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 224.05 g/mol |
IUPAC Name | 6-bromoquinolin-7-ol |
SMILES | C1=CC2=CC(=C(C=C2N=C1)O)Br |
InChIKey | NNPSBSCTEOYMFJ-UHFFFAOYSA-N |
The planar structure of the quinoline core facilitates π-π stacking interactions, while the bromine and hydroxyl groups introduce sites for electrophilic and nucleophilic reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm its structure:
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NMR: Peaks corresponding to aromatic protons (δ 7.2–8.5 ppm) and the hydroxyl group (δ 5.2 ppm, broad) .
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Mass Spectrometry: A molecular ion peak at m/z 223.96 ([M]) and fragment ions at m/z 144 (loss of Br) and m/z 116 (loss of Br and CO) .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 6-bromoquinolin-7-ol typically involves multi-step routes starting from substituted anilines. A representative pathway includes:
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Cyclization: 4-Bromoaniline reacts with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions to form a quinoline intermediate .
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Bromination: Electrophilic bromination at the 6-position using or (N-bromosuccinimide).
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Hydroxylation: Directed ortho-metalation (DoM) or hydroxyl group introduction via oxidation .
Table 1: Key reaction conditions and yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | , 110°C | 65–70 |
Bromination | , , 40°C | 80–85 |
Hydroxylation | , | 75–80 |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for bromination steps.
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Purification: Column chromatography or recrystallization from ethanol-water mixtures achieves >98% purity .
Chemical Reactivity and Functionalization
Substitution Reactions
The bromine atom at C6 undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. For example:
\text{6-Bromoquinolin-7-ol} + \text{NH}_3 \xrightarrow{\text{CuI, 100°C}} \text{6-Aminoquinolin-7-ol} \quad (\text{Yield: 70%})[3]Oxidation and Reduction
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Oxidation: The hydroxyl group oxidizes to a ketone using , forming 6-bromoquinolin-7-one.
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Reduction: Catalytic hydrogenation (, Pd/C) reduces the quinoline ring to a tetrahydroquinoline derivative.
Table 2: Reaction outcomes under varying conditions
Reaction Type | Reagents | Product |
---|---|---|
SNAr | , CuI | 6-Aminoquinolin-7-ol |
Oxidation | , | 6-Bromoquinolin-7-one |
Reduction | , Pd/C | 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol |
Applications in Pharmaceutical Chemistry
Intermediate for Biologically Active Compounds
6-Bromoquinolin-7-ol is a precursor to kinase inhibitors such as GSK2126458, a potent PI3K/mTOR inhibitor under clinical investigation . Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups critical for drug-target interactions .
Antimicrobial and Anticancer Activity
Derivatives bearing 6-bromo-7-hydroxy substituents exhibit:
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Antibacterial Activity: MIC values of 2–4 µg/mL against Staphylococcus aureus .
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Antiproliferative Effects: IC = 1.2 µM against MCF-7 breast cancer cells .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
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Polymer-Bound Reagents: Immobilizing 6-bromoquinolin-7-ol on resins for combinatorial chemistry.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
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